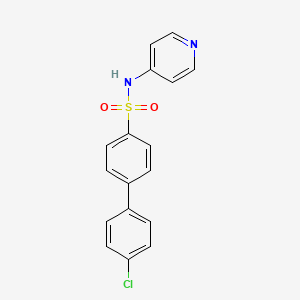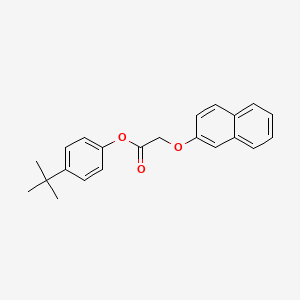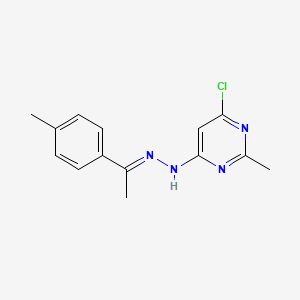
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide (CPBPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPBPS is a sulfonamide derivative that exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis. 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its antibacterial, antifungal, and anticancer properties, 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has been shown to possess anti-inflammatory activity. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has several advantages for lab experiments, including its ease of synthesis and its wide range of biological activities. However, one limitation of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide is its potential toxicity, which may limit its use in certain experiments. It is important to carefully evaluate the potential risks and benefits of using 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide in lab experiments.
Orientations Futures
There are several future directions for research on 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide. One potential area of research is the development of new synthetic methods for 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide in the treatment of other diseases, such as viral infections and autoimmune diseases. Finally, further studies are needed to fully understand the mechanism of action of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The resulting product is then reacted with biphenyl-4-amine to yield 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide. The synthesis method of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has also been shown to possess antifungal activity against Candida albicans, a common cause of fungal infections in humans.
In addition to its antibacterial and antifungal properties, 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has also been investigated for its anticancer activity. Studies have shown that 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-15-5-1-13(2-6-15)14-3-7-17(8-4-14)23(21,22)20-16-9-11-19-12-10-16/h1-12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHPCYNYWMARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-chloro-N-(pyridin-4-yl)-[1,1'-biphenyl]-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5802794.png)
![3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5802795.png)
![7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5802801.png)
![N-benzyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5802807.png)
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)

methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
![2-[2-(dicyanomethylene)hydrazino]benzamide](/img/structure/B5802867.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5802886.png)
